molecular formula C12H13FO3 B13552846 Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 2824987-04-2

Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13552846
CAS No.: 2824987-04-2
M. Wt: 224.23 g/mol
InChI Key: UXGKQXWNNDVKNN-UHFFFAOYSA-N
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Description

Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a carboxylate ester group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorophenylacetic acid with a suitable cyclobutane precursor in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the hydroxy and carboxylate groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1s,3s)-1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
  • Methyl (1s,3s)-1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
  • Methyl (1s,3s)-1-(3-methylphenyl)-3-hydroxycyclobutane-1-carboxylate

Uniqueness

Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

2824987-04-2

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

methyl 1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C12H13FO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5,10,14H,6-7H2,1H3

InChI Key

UXGKQXWNNDVKNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC(=CC=C2)F

Origin of Product

United States

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